
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a phenyl ring (a six-membered ring with alternating single and double bonds, also known as a benzene ring). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be influenced by the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A rapid and high-yield synthetic route for a compound with similar structural features to the specified chemical was established, optimizing the process through reduction and nucleophilic substitution reactions. This method provides a foundation for synthesizing similar triazole carboxamides with potential c-Met inhibitory activity (Chu et al., 2021).
Corrosion Inhibition
Triazole derivatives, particularly those with methoxyphenyl groups, have demonstrated significant corrosion inhibition efficiency on mild steel in hydrochloric acid medium, with inhibition efficiency reaching up to 98%. This suggests potential applications in protecting metals against corrosion (Bentiss et al., 2009).
Antimicrobial Activities
Transition metal complexes of triazole derivatives have been synthesized and shown to exhibit high antifungal and antibacterial activity against tested microbes, indicating their potential as antimicrobial agents (Bhale et al., 2020).
Fluorescence and Photophysical Properties
The study and development of fluorescent dyes incorporating triazole and thiazole moieties have shown promising results, with compounds displaying fluorescence across a broad spectrum. These findings suggest applications in materials science and sensor development, highlighting the versatility of triazole derivatives in creating color-tunable fluorophores (Witalewska et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(21,8-11-4-6-12(22-3)7-5-11)10-16-14(20)13-9-19(2)18-17-13/h4-7,9,21H,8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMBBOMEJFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CN(N=N2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

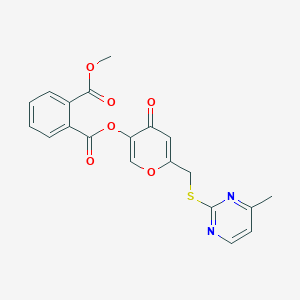
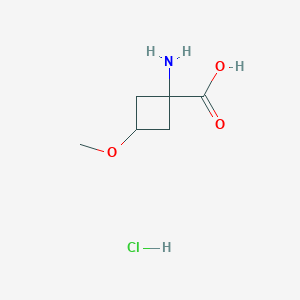
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
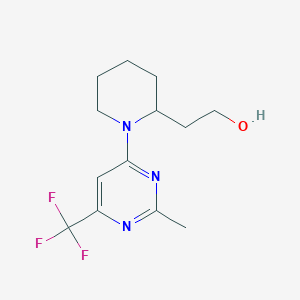
![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)
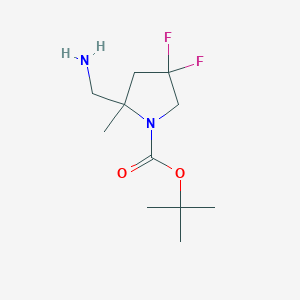
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
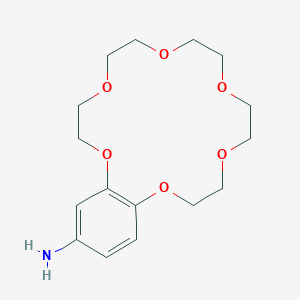
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)
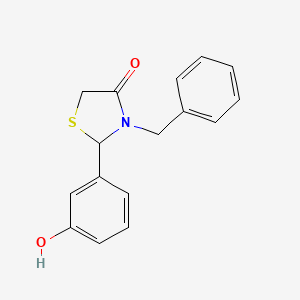

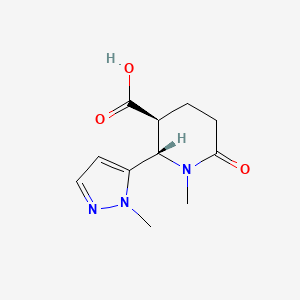
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)